

# Structural Activity Relationship of T-1105: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**T-1105**, a non-fluorinated analogue of the broad-spectrum antiviral agent Favipiravir (T-705), has emerged as a promising candidate for the treatment of various RNA virus infections.[1][2] Like its predecessor, **T-1105** functions as a prodrug, requiring intracellular conversion to its active triphosphate form to exert its antiviral effect. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of **T-1105**, detailing its mechanism of action, metabolic activation, and the antiviral activity of its analogues. The guide also includes detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in this area.

## Mechanism of Action

The primary mechanism of action of **T-1105** is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2] Following its conversion to the active ribonucleoside triphosphate (**T-1105**-RTP), it is recognized as a purine nucleotide analogue by the viral RdRp and incorporated into the nascent viral RNA strand.[3] This incorporation can lead to lethal mutagenesis, introducing a high rate of mutations into the viral genome, ultimately resulting in non-viable viral progeny.[1]

# Data Presentation: Antiviral Activity of T-1105 and Analogues

The antiviral efficacy of **T-1105** and its derivatives is often cell-line dependent.<sup>[4]</sup> The following tables summarize the available quantitative data on the antiviral activity of **T-1105** and its key analogues against a range of RNA viruses.

Table 1: Antiviral Activity of **T-1105**

| Virus                 | Cell Line | EC50 (μM) | Reference |
|-----------------------|-----------|-----------|-----------|
| Parainfluenza-3 virus | MDCK      | 17        | [2]       |
| Punta Toro virus      | MDCK      | 24        | [2]       |
| Zika virus (SZ01)     | Vero      | 97.5      | [2]       |
| SFTSV                 | Vero      | 49 (IC50) | [2]       |

Table 2: Antiviral Activity of **T-1105** Analogues and Prodrugs

| Compound                         | Virus             | Cell Line  | EC50 (μM)     | Reference |
|----------------------------------|-------------------|------------|---------------|-----------|
| T-1106-cycloSal-prodrug 20       | Influenza A virus | MDCK       | 248           | [1]       |
| T-1106-cycloSal-prodrug 20       | Influenza A virus | MDCK-TGres | 232           | [1]       |
| DiPPro-derivatives of T-1105-RDP | Influenza viruses | -          | Highly Active | [1]       |

## Experimental Protocols

### Synthesis of 3-hydroxypyrazine-2-carboxamide (T-1105)

Materials:

- 2-aminomalonamide
- 40% glyoxal aqueous solution
- 20% Sodium hydroxide aqueous solution
- 6 mol/l Hydrochloric acid
- Ethanol

Procedure:[5]

- In a reaction flask, add 220 ml of 20% sodium hydroxide aqueous solution and cool to -10°C.
- Suspend 100 g of 2-aminomalonamide in the cooled solution.
- Add 149.4 g of 40% glyoxal aqueous solution dropwise over approximately 40 minutes, maintaining the temperature at -10°C.
- After the addition is complete, stir the reaction mixture at -5°C for 1 hour.
- Warm the mixture to 22°C and continue stirring for an additional 3 hours.
- Upon completion of the reaction, cool the mixture to below 5°C.
- Adjust the pH of the reaction to 2 by adding 6 mol/l hydrochloric acid.
- Collect the deposited crystals by filtration.
- Wash the collected crystals with water and then with 50% (w/w) ethanol.
- The resulting product is 3-hydroxypyrazine-2-carboxamide (**T-1105**).

## Plaque Reduction Assay for Antiviral Activity against Influenza Virus

Materials:[6]

- Madin-Darby Canine Kidney (MDCK) cells

- Influenza A virus stock
- **T-1105** or analogue
- Dulbecco's Modified Eagle Medium (DMEM)
- TPCK-treated trypsin
- Agarose or Avicel
- Crystal violet solution
- Phosphate-buffered saline (PBS)
- 12-well plates

Procedure:[6][7][8]

- Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
- Virus Dilution and Drug Preparation: Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing TPCK-treated trypsin. Prepare serial dilutions of the test compound (**T-1105** or analogue) in serum-free DMEM.
- Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.
- Overlay: After virus adsorption, remove the inoculum and add an overlay medium containing either agarose or Avicel, supplemented with TPCK-treated trypsin and the desired concentration of the test compound.
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours until visible plaques form.
- Staining: Fix the cells with 4% formaldehyde and then stain the cell monolayer with crystal violet solution.

- Plaque Counting: Wash the wells to remove excess stain, allow the plates to air dry, and count the number of plaques. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

## Mandatory Visualization

### Metabolic Activation of T-1105

The intracellular activation of **T-1105** is a critical step for its antiviral activity. It is a multi-step process initiated by a host enzyme followed by phosphorylation by cellular kinases.



[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of the prodrug **T-1105** to its active triphosphate form.

# Experimental Workflow for Synthesis and Antiviral Evaluation of T-1105

The following diagram illustrates the logical flow from the chemical synthesis of **T-1105** to the determination of its antiviral efficacy.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **T-1105** and its subsequent antiviral evaluation.

## Structural Activity Relationship Insights

The structural features of the pyrazinecarboxamide scaffold are crucial for the antiviral activity of **T-1105** and its analogues.

- **3-Hydroxyl Group:** The presence of the 3-hydroxyl group is essential for the initial phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).<sup>[3]</sup> This is the first and rate-limiting step in the metabolic activation of **T-1105**.
- **6-Position Substitution:** **T-1105** is the non-fluorinated analogue of T-705 (Favipiravir). While the fluorine atom at the 6-position in T-705 can influence its electronic properties and metabolic stability, **T-1105** has demonstrated comparable or even superior antiviral activity in certain cell lines, indicating that the 6-fluoro substituent is not an absolute requirement for potent antiviral efficacy.<sup>[1][4]</sup>

- Prodrug Strategies: To overcome the inefficient initial phosphorylation step, various prodrug approaches have been investigated. These include the development of nucleoside analogues like T-1106 and the application of technologies such as cycloSal, DiPPro, and TriPPPPro to deliver the pre-phosphorylated forms of **T-1105** into the cell.[1] The DiPPro-derivatives of **T-1105**-RDP, in particular, have shown very high activity against influenza viruses, highlighting the potential of bypassing the initial metabolic bottlenecks.[1]
- Cellular Kinases: The subsequent phosphorylation of **T-1105**-RMP to its diphosphate and triphosphate forms is carried out by host cellular kinases. While the specific kinases involved have not been fully elucidated, their efficiency can vary between different cell types, contributing to the observed cell-line dependency of **T-1105**'s antiviral activity.[3][4]

## Conclusion

**T-1105** represents a promising scaffold for the development of broad-spectrum antiviral agents. Its mechanism of action, centered on the inhibition of viral RdRp, is well-established. The key to its potency lies in its intracellular conversion to the active triphosphate form. Future research should focus on optimizing prodrug strategies to enhance the efficiency of this metabolic activation, thereby improving the therapeutic index. Further elucidation of the specific cellular kinases involved in the phosphorylation cascade and a deeper understanding of the factors contributing to cell-line-specific activity will be crucial for the rational design of next-generation pyrazinecarboxamide antiviral drugs. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing the development of these important therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Kinase - Wikipedia [en.wikipedia.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. britannica.com [britannica.com]

- 4. Reversible Inhibition of Cellular Metabolism by Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Activity Relationship of T-1105: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682577#structural-activity-relationship-of-t-1105\]](https://www.benchchem.com/product/b1682577#structural-activity-relationship-of-t-1105)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)